CID 11401005
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Overview
Description
The compound with the identifier “CID 11401005” is a chemical substance listed in the PubChem database
Preparation Methods
The preparation of CID 11401005 involves several synthetic routes and reaction conditions. The most common method includes the use of cyclodextrins for the formation of inclusion complexes. This process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion . Industrial production methods may vary, but they typically involve the use of high polymer materials and specific cross-linking agents .
Chemical Reactions Analysis
CID 11401005 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 11401005 has a wide range of scientific research applications In chemistry, it is used for studying reaction mechanisms and developing new synthetic methods In biology, it is used for investigating molecular interactions and cellular processesIn industry, it is used for the production of high-performance materials and chemical products .
Mechanism of Action
The mechanism of action of CID 11401005 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
CID 11401005 can be compared with other similar compounds based on its chemical structure and properties Similar compounds include those with analogous functional groups or molecular frameworksSome similar compounds include aspirin (CID 2244), salicylsalicylic acid (CID 5161), indomethacin (CID 3715), and sulindac (CID 1548887) .
Properties
Molecular Formula |
C5H9Cl2Si |
---|---|
Molecular Weight |
168.11 g/mol |
InChI |
InChI=1S/C5H9Cl2Si/c6-8(7)5-3-1-2-4-5/h5H,1-4H2 |
InChI Key |
SRZLXAJXHXBJPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)[Si](Cl)Cl |
Origin of Product |
United States |
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